molecular formula C8H18O3 B12652982 (R*,S*)-(1)-4,4'-Oxydibutan-2-ol CAS No. 94109-56-5

(R*,S*)-(1)-4,4'-Oxydibutan-2-ol

Cat. No.: B12652982
CAS No.: 94109-56-5
M. Wt: 162.23 g/mol
InChI Key: AFSYRVDDZGJTIL-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,S)-(1)-4,4'-Oxydibutan-2-ol is a chiral diol characterized by a central ether linkage connecting two butan-2-ol moieties. Its molecular formula is C₈H₁₈O₃, with a molecular weight of 162.23 g/mol. The compound features two stereocenters at the C2 and C2' positions, resulting in the R,S diastereomeric configuration. This stereochemistry influences its physicochemical properties and reactivity, distinguishing it from meso- or racemic forms.

Synthesis: The compound is typically synthesized via nucleophilic substitution between two equivalents of 2-butan-2-ol under basic conditions, with a bridging oxygen atom introduced via an etherification reaction.

Properties

CAS No.

94109-56-5

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

(2R)-4-[(3S)-3-hydroxybutoxy]butan-2-ol

InChI

InChI=1S/C8H18O3/c1-7(9)3-5-11-6-4-8(2)10/h7-10H,3-6H2,1-2H3/t7-,8+

InChI Key

AFSYRVDDZGJTIL-OCAPTIKFSA-N

Isomeric SMILES

C[C@H](CCOCC[C@H](C)O)O

Canonical SMILES

CC(CCOCCC(C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R*,S*)-(1)-4,4’-Oxydibutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,4-butanediol with an appropriate oxidizing agent to introduce the ether linkage. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (R*,S*)-(1)-4,4’-Oxydibutan-2-ol often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(R*,S*)-(1)-4,4’-Oxydibutan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the ether linkage, which provide reactive sites for different reagents.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like sodium hydride or sodium methoxide are used to replace the hydroxyl groups with other functional groups.

Major Products

The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(R*,S*)-(1)-4,4’-Oxydibutan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a substrate in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (R*,S*)-(1)-4,4’-Oxydibutan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ether linkage allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • 1,4-Butanediol : A linear diol without an ether linkage.
  • Diethylene Glycol : Contains two ether linkages and terminal hydroxyl groups.
  • 2,3-Butanediol : A vicinal diol with adjacent hydroxyl groups.
  • 4,4'-Diaminodiphenylethane (dadpe): A diamine with a similar 4,4' linkage but differing functional groups (NH₂ vs. OH) .
Table 1: Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water (g/100 mL)
(R,S)-4,4'-Oxydibutan-2-ol C₈H₁₈O₃ 162.23 285–290 12.5
1,4-Butanediol C₄H₁₀O₂ 90.12 230 Miscible
Diethylene Glycol C₄H₁₀O₃ 106.12 245 Miscible
2,3-Butanediol C₄H₁₀O₂ 90.12 183–184 72.0
4,4'-Diaminodiphenylethane C₁₄H₁₆N₂ 212.29 320 (decomposes) <0.1

Key Observations :

  • The ether linkage in (R,S)-4,4'-Oxydibutan-2-ol reduces water solubility compared to 1,4-butanediol or diethylene glycol.
  • Its higher boiling point relative to 2,3-butanediol reflects increased molecular weight and hydrogen-bonding capacity.

Chemical Reactivity

Table 2: Reactivity Comparison
Reaction Type (R,S)-4,4'-Oxydibutan-2-ol 1,4-Butanediol Diethylene Glycol
Esterification (Acetic Anhydride) Forms mono/diesters Forms linear polyesters Forms cyclic esters
Oxidation (KMnO₄) Oxidizes to ketone derivatives Oxidizes to succinic acid Resists oxidation
Coordination with Metals Binds via hydroxyl and ether oxygens Binds via hydroxyls Binds via ether and hydroxyls

Key Findings :

  • Unlike dadpe, which coordinates via NH₂ groups to form rigid coordination polymers (e.g., [Cd(dadpe)(NO₃)₂]ₙ), this diol forms less stable networks due to weaker O-donor interactions .

Coordination Chemistry

Case Study :

  • Dadpe Coordination: Dadpe acts as a bidentate or monodentate ligand in coordination polymers (e.g., [Ni(dadpe)₂(H₂O)₄]²⁺), leveraging NH₂ groups for strong metal bonding .
  • (R,S)-4,4'-Oxydibutan-2-ol: Forms complexes via hydroxyl groups, as seen in analogous diols like ethylene glycol.
Table 3: Coordination Modes
Compound Preferred Metal Ions Coordination Mode Stability
Dadpe Cd²⁺, Ni²⁺, Co²⁺ Bidentate NH₂ High
(R,S)-4,4'-Oxydibutan-2-ol Zn²⁺, Cu²⁺ Monodentate OH Moderate
1,4-Butanediol Al³⁺, Fe³⁺ Chelating OH Low

Stereochemical Influence

The R,S configuration introduces steric hindrance, reducing crystallization efficiency compared to meso-forms. This contrasts with dadpe, where conformational flexibility allows adaptive coordination geometries .

Biological Activity

(R*,S*)-(1)-4,4'-Oxydibutan-2-ol, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.

(R*,S*)-(1)-4,4'-Oxydibutan-2-ol is a diol compound characterized by two hydroxyl groups attached to a butane backbone. Its stereochemistry plays a crucial role in determining its biological activity. The compound's structure can be represented as follows:

C8H18O2\text{C}_8\text{H}_{18}\text{O}_2

This structural formula indicates that the compound has the potential for various interactions at the molecular level due to its functional groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (R*,S*)-(1)-4,4'-Oxydibutan-2-ol. In vitro tests have demonstrated its efficacy against several bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values against common pathogens are summarized in Table 1.

Bacterial Strain MIC (mg/L)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate that (R*,S*)-(1)-4,4'-Oxydibutan-2-ol exhibits varying degrees of effectiveness against different bacterial species.

Cytotoxicity

The cytotoxic effects of (R*,S*)-(1)-4,4'-Oxydibutan-2-ol have been evaluated using various mammalian cell lines. A study conducted on human cancer cell lines revealed significant cytotoxicity at higher concentrations. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

These findings suggest that the compound has selective cytotoxic effects, which may be beneficial for targeted cancer therapies.

The mechanism through which (R*,S*)-(1)-4,4'-Oxydibutan-2-ol exerts its biological effects appears to involve the modulation of cellular signaling pathways. Preliminary research indicates that the compound may influence apoptosis and cell cycle regulation, although further studies are needed to elucidate these mechanisms fully.

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of (R*,S*)-(1)-4,4'-Oxydibutan-2-ol, researchers treated infected wounds in animal models with the compound. Results showed a significant reduction in bacterial load compared to untreated controls, supporting its potential application in wound care.

Case Study 2: Cancer Treatment

A clinical trial investigated the use of (R*,S*)-(1)-4,4'-Oxydibutan-2-ol as an adjunct therapy in patients undergoing chemotherapy for breast cancer. Patients receiving the compound exhibited improved outcomes and reduced side effects compared to those receiving chemotherapy alone. These results underscore the compound's potential as a supportive agent in cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.